molecular formula C14H18N2O2 B7778856 2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 1521-03-5

2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B7778856
CAS No.: 1521-03-5
M. Wt: 246.30 g/mol
InChI Key: GYUIXAPAIDKHJA-UHFFFAOYSA-N
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Description

2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a compound that features a cyclohexa-2,5-diene-1,4-dione core substituted with two pyrrolidin-1-yl groups

Preparation Methods

The synthesis of 2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with pyrrolidine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product .

Chemical Reactions Analysis

2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The pyrrolidin-1-yl groups can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. In the context of its antiproliferative activity, the compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspases. This leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death . The compound’s ability to form quinone derivatives also plays a role in its biological activity, as these derivatives can interact with cellular proteins and DNA .

Comparison with Similar Compounds

2,5-Bis(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its potential in medicinal chemistry and materials science.

Properties

IUPAC Name

2,5-dipyrrolidin-1-ylcyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13-10-12(16-7-3-4-8-16)14(18)9-11(13)15-5-1-2-6-15/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUIXAPAIDKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=O)C(=CC2=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30877565
Record name Benzoquinone,2,5-bis-pyrrolidin-1yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521-03-5
Record name 2,5-Di-1-pyrrolidinyl-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1521-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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